REACTION_SMILES
|
[CH3:17][C:18](=[O:19])[OH:20].[CH3:1][c:2]1[n:3][c:4]2[cH:5][cH:6][cH:7][c:8]([N+:12]([O-:13])=[O:14])[c:9]2[cH:10][cH:11]1.[H:15][H:16]>>[CH3:1][c:2]1[n:3][c:4]2[cH:5][cH:6][cH:7][c:8]([NH2:12])[c:9]2[cH:10][cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc2c([N+](=O)[O-])cccc2n1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc2c(N)cccc2n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |